

An In-depth Technical Guide to tert-butyl N-(4-aminobutyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Aminobutyl)carbamic acid

Cat. No.: B15213162

[Get Quote](#)

CAS Number: 68076-36-8

This technical guide provides a comprehensive overview of tert-butyl N-(4-aminobutyl)carbamate, a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role as a precursor in the biosynthesis of polyamines.

Chemical and Physical Properties

Tert-butyl N-(4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a mono-protected derivative of 1,4-diaminobutane (putrescine). The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in multi-step syntheses.

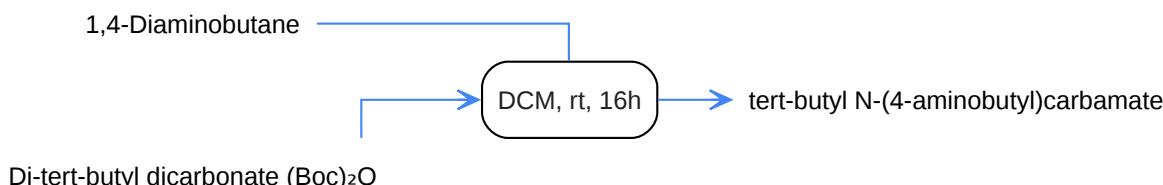
Property	Value	Reference
CAS Number	68076-36-8	[1] [2]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	188.27 g/mol	[2]
Appearance	Clear, colorless to light yellow viscous liquid	[3]
Density	0.984 g/mL at 20 °C	[3]
Flash Point	109 °C	[2]
Purity	Typically ≥97%	[2]

Spectroscopic Data

While a complete set of experimentally verified spectra for tert-butyl N-(4-aminobutyl)carbamate is not readily available in public databases, the following ¹H NMR data has been reported:

¹ H NMR (400 MHz, CDCl ₃)	δ (ppm)	Multiplicity	Integration	Assignment
1.38	s	9H	C(CH ₃) ₃	
1.52-1.59	m	4H	-CH ₂ -CH ₂ -	
2.34	br s	2H	-NH ₂	
2.72-2.79	m	2H	-CH ₂ -NH ₂	
3.19-3.24	m	2H	-CH ₂ -NHBoc	
5.95	br s	1H	-NHBoc	

Note: The absence of dedicated ¹³C NMR, FTIR, and mass spectrometry data in the public domain is a limitation. Researchers should perform their own analytical characterization for confirmation.


Experimental Protocols: Synthesis of tert-butyl N-(4-aminobutyl)carbamate

Several methods for the synthesis of tert-butyl N-(4-aminobutyl)carbamate have been reported, primarily involving the mono-protection of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc_2O).

Method 1: Synthesis using Di-tert-butyl dicarbonate in Dichloromethane

This protocol is a common and straightforward method for the synthesis of the title compound.

Reaction Scheme:

[Click to download full resolution via product page](#)

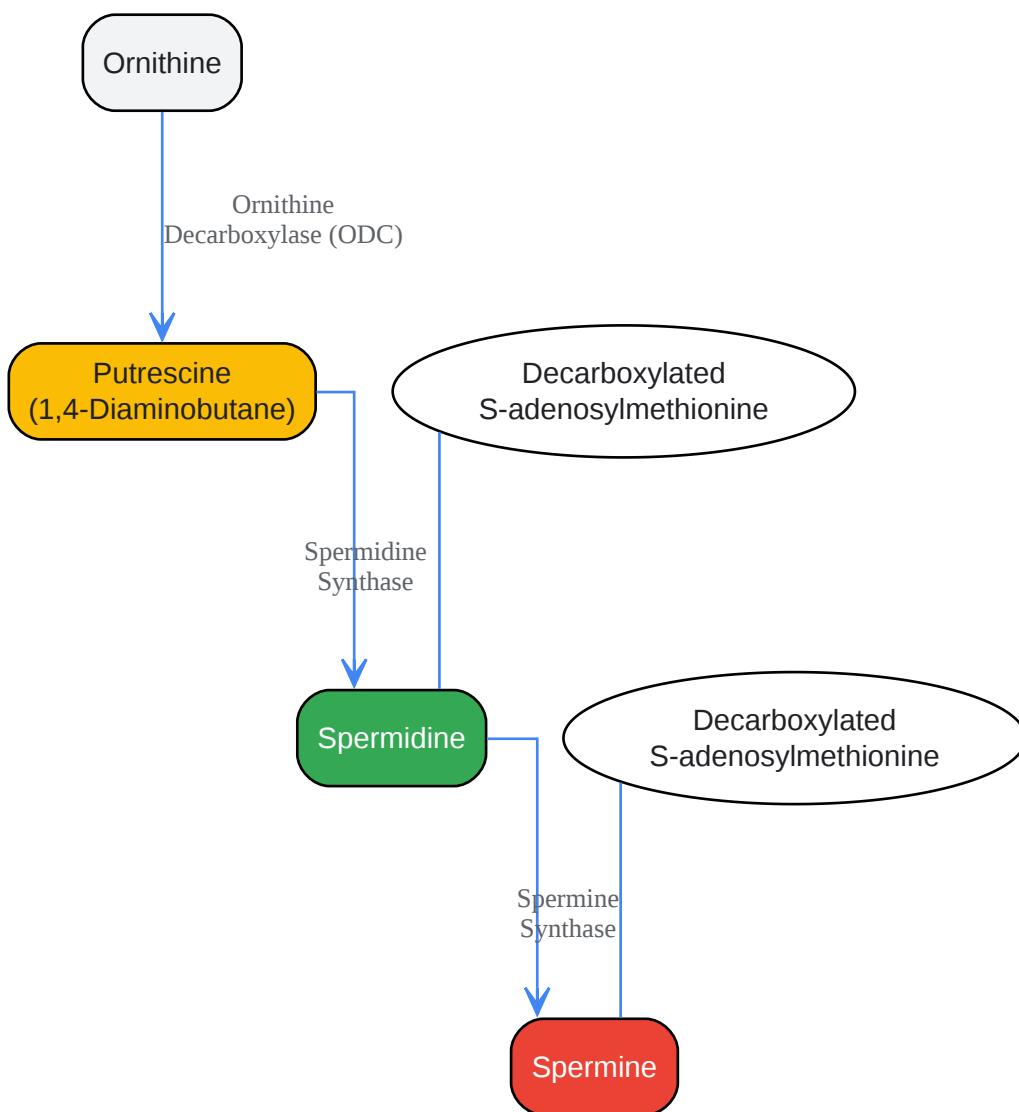
Synthetic scheme for the preparation of tert-butyl N-(4-aminobutyl)carbamate.

Procedure:

- Dissolve 1,4-diaminobutane (1 equivalent) in dichloromethane (DCM).
- To this solution, slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) (0.5-1 equivalent, depending on desired selectivity) dissolved in dichloromethane.
- Stir the reaction mixture at room temperature for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of $\text{CH}_2\text{Cl}_2:\text{MeOH}:33\% \text{ NH}_4\text{OH}$ (aq) = 8:2:0.2).

- Upon completion, filter the reaction mixture to remove any insoluble impurities.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting residue can be further purified by washing with a saturated sodium chloride solution to remove unreacted 1,4-diaminobutane, followed by drying over anhydrous sodium sulfate and concentration.[3]

Yield: 97.65% (reported).[3]


Applications in Drug Development and Research

Tert-butyl N-(4-aminobutyl)carbamate is a versatile building block with significant applications in medicinal chemistry and drug discovery.

- Precursor for Spermidine and its Analogues: Polyamines like spermidine are crucial for cell growth and proliferation. This compound serves as a key starting material for the synthesis of spermidine and its derivatives, which are investigated as potential therapeutic agents.[4][5]
- Peptide Synthesis: The Boc-protected amine allows for the introduction of a 4-aminobutyl spacer into peptide chains, enabling the synthesis of modified peptides with altered pharmacological properties.
- Cross-linking Reagent: The presence of a free primary amine allows for its use as a cross-linking reagent to connect different molecular entities.[3]

Role in the Biosynthesis of Polyamines

Tert-butyl N-(4-aminobutyl)carbamate is a synthetic precursor to 1,4-diaminobutane (putrescine), a key intermediate in the natural biosynthesis of the polyamines spermidine and spermine. The pathway illustrates the enzymatic conversion of putrescine to these higher polyamines, which are essential for various cellular processes.

[Click to download full resolution via product page](#)

Simplified overview of the spermidine and spermine biosynthesis pathway.

The synthetic utility of tert-butyl N-(4-aminobutyl)carbamate lies in its ability to provide a protected form of putrescine, which can then be elaborated into spermidine analogues through chemical synthesis. A common synthetic route is outlined below.

[Click to download full resolution via product page](#)

Synthetic workflow for the preparation of spermidine.[4]

This in-depth guide provides essential information for researchers and professionals working with tert-butyl N-(4-aminobutyl)carbamate. Its well-defined properties and versatile reactivity make it a valuable tool in the synthesis of complex molecules for a range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 68076-36-8 Cas No. | tert-Butyl N-(4-aminobutyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 3. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 4. US20230219881A1 - Synthesis of Spermidine, Spermine, and Free Bases Thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-butyl N-(4-aminobutyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15213162#cas-number-for-tert-butyl-n-4-aminobutyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com